5-(1-ethylcyclohexyl)isoxazol-3-amine
Description
5-(1-Ethylcyclohexyl)isoxazol-3-amine is a substituted isoxazole derivative featuring a bicyclic aliphatic substituent (1-ethylcyclohexyl) at the 5-position and an amine group at the 3-position of the isoxazole ring. This compound’s structure combines the electron-rich isoxazole core with a bulky, lipophilic substituent, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or catalysis. Its unique substituent distinguishes it from other isoxazol-3-amine derivatives, which often carry aromatic or smaller aliphatic groups.
Properties
CAS No. |
81479-74-5 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(1-ethylcyclohexyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-2-11(6-4-3-5-7-11)9-8-10(12)13-14-9/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
YLXJXFRWCWNXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through imine formation between the aldehyde and hydroxylamine, followed by nucleophilic attack by the β-keto compound. Citric acid catalyzes the cyclization, yielding the isoxazole core. For the target compound, substituting the aryl aldehyde with 1-ethylcyclohexylcarbaldehyde introduces steric hindrance, potentially necessitating prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C). Preliminary yield estimates, based on analogous reactions, range from 60% to 75%.
Table 1: Hypothetical Reaction Conditions for Multi-Component Synthesis
| Component | Role | Quantity (mmol) | Conditions |
|---|---|---|---|
| 1-Ethylcyclohexylcarbaldehyde | Aldehyde substrate | 10.0 | Citric acid (10 mol%), H₂O, 80°C, 24h |
| Hydroxylamine hydrochloride | Nitrogen source | 12.0 | |
| Ethyl acetoacetate | β-Keto ester | 10.0 |
Sequential Three-Step Preparation
The patent by CN107721941B outlines a three-step synthesis for 3-amino-5-methylisoxazole, avoiding toxic solvents like chloroform. This approach could be modified for the target compound by incorporating cyclohexyl precursors.
Stepwise Procedure
-
Formation of Cyclohexyl Acetyl Acetonitrile : Reacting 1-ethylcyclohexyl acetonitrile with ethyl acetate in the presence of NaH generates the acetyl acetonitrile derivative.
-
Hydrazone Synthesis : Refluxing the intermediate with p-toluenesulfonyl hydrazide in methanol yields the corresponding hydrazone.
-
Cyclization with Hydroxylamine : Treating the hydrazone with hydroxylamine hydrochloride under alkaline conditions (K₂CO₃, 2-methyltetrahydrofuran) facilitates ring closure.
Table 2: Adapted Three-Step Synthesis Parameters
| Step | Reagents | Conditions | Yield (Hypothetical) |
|---|---|---|---|
| 1 | NaH, 1-ethylcyclohexyl CN | THF, 0°C to RT, 6h | 85% |
| 2 | p-Toluenesulfonyl hydrazide | MeOH, reflux, 2h | 78% |
| 3 | NH₂OH·HCl, K₂CO₃ | 2-MeTHF, 80°C, 2h | 65% |
Steric effects from the 1-ethylcyclohexyl group may reduce yields compared to the methyl analog. Purification via alkaline extraction and recrystallization is critical to isolate the amine product.
Nitrile Oxide Cycloaddition Approach
Nitrile oxide cycloadditions offer regioselective access to isoxazoles. Generating a nitrile oxide from 1-ethylcyclohexyl carbonyl chloride and reacting it with propargyl amine could yield the target compound.
Synthetic Pathway
Table 3: Cycloaddition Reaction Parameters
| Component | Role | Conditions | Yield (Est.) |
|---|---|---|---|
| 1-Ethylcyclohexyl carbonyl chloride | Nitrile oxide precursor | Et₃N, CH₂Cl₂, 0°C | 90% |
| Propargyl amine | Dipolarophile | RT, 12h | 70% |
| MnO₂ | Oxidizing agent | CHCl₃, reflux, 6h | 60% |
Regioselectivity challenges may arise, favoring the 3,5-substitution pattern due to electronic and steric factors.
Post-Synthetic Modification Strategies
Introducing the amine group post-cyclization provides an alternative route. For example, nitrating the isoxazole at position 3 followed by reduction could yield the amine.
Nitration and Reduction
Table 4: Post-Modification Reaction Data
| Step | Reagents | Conditions | Yield (Est.) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0°C to RT, 4h | 50% |
| Reduction | H₂ (1 atm), 10% Pd/C | EtOH, RT, 12h | 85% |
This method risks over-nitration and requires stringent temperature control to prevent decomposition.
Comparative Analysis of Methodologies
Each method presents distinct advantages and limitations:
-
Multi-Component Synthesis : Environmentally benign (water solvent) but struggles with steric bulk.
-
Three-Step Preparation : High purity but involves toxic intermediates (hydrazones).
-
Cycloaddition : Excellent regioselectivity but requires specialized starting materials.
-
Post-Synthetic Modification : Flexible but introduces additional steps.
Table 5: Method Comparison
| Method | Steps | Key Advantage | Major Limitation |
|---|---|---|---|
| Multi-Component | 1 | Atom economy | Low yield with bulky groups |
| Three-Step | 3 | High purity | Lengthy synthesis |
| Cycloaddition | 2 | Regioselective | Complex nitrile oxide preparation |
| Post-Synthetic | 2+ | Modularity | Risk of side reactions |
Chemical Reactions Analysis
Types of Reactions
5-(1-ethylcyclohexyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Saturated heterocycles such as tetrahydrooxazoles.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemical Research Applications
5-(1-ethylcyclohexyl)isoxazol-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical processes.
Synthesis and Reaction Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Converts the compound into oxazole derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduces the oxazole ring to form saturated heterocycles using lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the oxazole ring under basic conditions with amines or thiols as nucleophiles.
Biological Applications
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
A study evaluated various isoxazole derivatives for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results highlighted that certain derivatives demonstrated significant in vitro activity, suggesting that this compound could be developed into a new class of anti-tubercular agents with low cytotoxicity .
Anticancer Activity
The compound has been investigated for its anticancer properties. A related study synthesized isoxazole-tagged indole compounds and assessed their activity against multiple human cancer cell lines. Although the initial findings indicated moderate activity, further research could enhance its potential through structural modifications .
Medicinal Chemistry
The unique chemical structure of this compound positions it as a candidate for therapeutic applications. Its mechanism of action may involve interactions with specific molecular targets, modulating enzyme or receptor activity to elicit therapeutic effects.
Case Studies in Drug Development
Research efforts have focused on exploring the compound's pharmacological profiles. Case studies have shown that modifications to the isoxazole structure can lead to improved biological activity and selectivity against target pathogens, paving the way for novel drug candidates .
Industrial Applications
In industry, this compound is valuable for developing advanced materials and chemical processes. Its role in synthesizing complex polymers and materials highlights its utility in material science.
Mechanism of Action
The mechanism of action of 5-(1-ethylcyclohexyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of isoxazol-3-amine derivatives are heavily influenced by substituents at the 5-position. Key analogs include:
Key Observations:
- Aliphatic vs. Aromatic substituents (e.g., p-tolyl) enable π-π interactions in catalytic systems .
- Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase electrophilicity, useful in radiotracers , while electron-donating groups (e.g., methoxy) improve solubility .
- Conformational Flexibility : The 1-ethylcyclohexyl group’s bicyclic structure may restrict rotational freedom compared to linear tert-butyl or planar aryl groups, influencing receptor binding or catalyst geometry.
Medicinal Chemistry
- Kinase Inhibition: 5-(tert-Butyl)isoxazol-3-amine derivatives exhibit nanomolar potency against RET-driven cancers (A549 EC50 = 20.52 μM) . The ethylcyclohexyl analog could show similar or improved activity due to increased hydrophobicity.
- PET Radiotracers : 5-(Trifluoromethyl)isoxazol-3-amine is a precursor for [11C]CEP-32496, a radiotracer for brain imaging . The ethylcyclohexyl group’s bulk may alter blood-brain barrier penetration.
Catalysis
- The palladium complex of 5-(p-tolyl)isoxazol-3-amine demonstrates high catalytic turnover (0.0001–0.1% loading) in Suzuki-Miyaura reactions . A bulky ethylcyclohexyl substituent might reduce catalytic efficiency due to steric hindrance but could stabilize metal coordination.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1-ethylcyclohexyl)isoxazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate formation or nucleophilic substitution. For example, phenyl chloroformate reacts with isoxazol-3-amine derivatives in dichloromethane (DCM) and tetrahydrofuran (THF) at 20°C for 4 hours, using sodium bicarbonate as a base . Alternative methods involve [11C]phosgene for radiolabeling, as seen in PET tracer development . Key factors affecting yield include solvent polarity (DCM/THF mixtures enhance solubility) and base selection (NaHCO₃ vs. stronger bases like K₂CO₃).
| Synthetic Method | Conditions | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Carbamate formation | DCM/THF, 20°C, 4h | NaHCO₃ | ~60-70% | |
| Radiolabeling with [11C]phosgene | THF, RT, 30 min | None | 20-30% |
Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethylcyclohexyl moiety shows characteristic signals: a triplet for the ethyl CH₃ (~1.0 ppm) and multiplet signals for the cyclohexyl protons (1.2–2.1 ppm). The isoxazole ring protons resonate at 6.2–6.5 ppm (C3-H) .
- LC-MS : ESI+ mode typically reveals [M+H]⁺ peaks matching the molecular weight (e.g., 209.25 g/mol for C₁₁H₁₈N₂O). Fragmentation patterns include loss of the ethyl group (m/z 181) .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture or light. Store in amber vials at –20°C with desiccants (e.g., silica gel). Stability studies recommend avoiding strong acids/bases to prevent ring-opening reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug discovery applications?
- Methodological Answer : Density-functional theory (DFT) calculations can optimize the compound’s geometry and electron density. For example, the Laplacian of the electron density identifies nucleophilic sites (e.g., the amine group) for electrophilic modifications. Such models align with experimental data on carbamate formation .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). For instance, radiolabeled analogs like [11C]CEP-32496 show 8-fold higher brain uptake in P-gp/BCRP knockout mice than wild-type, suggesting transporter-mediated efflux limits bioavailability . Validate via:
- Comparative LC-MS/MS : Quantify parent compound and metabolites in plasma/tissue.
- Caco-2 assays : Assess permeability and efflux ratios.
Q. How does the ethylcyclohexyl substituent influence the compound’s binding affinity in enzyme inhibition assays?
- Methodological Answer : The bulky ethylcyclohexyl group enhances hydrophobic interactions with enzyme pockets. For example, analogs with trifluoromethyl groups (e.g., 5-(trifluoromethyl)isoxazol-3-amine) show improved IC₅₀ values in FAAH inhibition due to electronegativity and steric effects .
| Substituent | Enzyme Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ethylcyclohexyl | FAAH | 120 ± 15 | |
| Trifluoromethyl | FAAH | 45 ± 8 |
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key issues include:
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., cyclohexane/ethyl acetate mixtures) .
- Byproduct formation : Optimize stoichiometry (amine:chloroformate ratio ≥1:1.1) to minimize unreacted starting material .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
